molecular formula C9H14ClNO4 B1374939 Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate CAS No. 1009368-28-8

Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate

Cat. No.: B1374939
CAS No.: 1009368-28-8
M. Wt: 235.66 g/mol
InChI Key: PMFUNKVMRLFUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butyloxycarbonyl (Boc) group and a reactive chlorocarbonyloxy substituent. This compound serves as a versatile intermediate in organic synthesis, particularly for introducing azetidine scaffolds into pharmaceuticals or agrochemicals. Its chlorocarbonyloxy group acts as an electrophilic site, enabling nucleophilic substitutions or coupling reactions, while the Boc group enhances stability during synthetic workflows . Commercial availability in varying quantities (e.g., 250 mg to 1 g) underscores its utility as a building block .

Properties

IUPAC Name

tert-butyl 3-carbonochloridoyloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO4/c1-9(2,3)15-8(13)11-4-6(5-11)14-7(10)12/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUNKVMRLFUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009368-28-8
Record name tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Azetidine-1-carboxylic acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of amides or esters. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, when reacting with an amine, the compound forms an amide, which may act as an enzyme inhibitor or a ligand for biological receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents attached to the azetidine ring, influencing reactivity, stability, and applications. Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Group Key Properties/Applications
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate (Target) C₉H₁₂ClNO₄ 233.65 Chlorocarbonyloxy Electrophilic reactivity; building block for peptide coupling or heterocycle synthesis
Tert-butyl 3-(2-(methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate (1h) C₁₈H₂₄N₂O₃ 316.40 Substituted amide Intermediate for bioactive molecules; synthesized via DCC-mediated coupling (62% yield)
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1i) C₁₀H₁₄N₂O₂ 194.23 Cyanomethylene High-yield synthesis (72%); nitrile group enables cycloaddition or reduction reactions
Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate C₁₂H₁₆ClN₃O₃ 285.73 Chloropyridazinyloxy Heterocyclic substituent enhances π-π interactions; potential kinase inhibitor precursor
Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate C₁₂H₂₁ClN₂O₃ 276.76 4-Chlorobutanoylamino Amide functionality improves stability; used in medicinal chemistry for prodrug design

Reactivity and Stability

  • Chlorocarbonyloxy Group (Target) : Highly reactive toward nucleophiles (e.g., amines, alcohols), making it suitable for forming carbamates or carbonates. Susceptible to hydrolysis under acidic/basic conditions .
  • Cyanomethylene (1i): The nitrile group participates in click chemistry or Staudinger reactions, offering diverse functionalization pathways .
  • 4-Chlorobutanoylamino (): The amide group reduces electrophilicity, favoring stability in physiological conditions for prodrug applications .

Research Findings and Trends

  • Yield Efficiency : Compound 1i’s higher yield (72%) compared to 1h (62%) underscores the impact of substituent complexity on synthetic efficiency .
  • Stability Trade-offs : While the Boc group enhances stability, the chlorocarbonyloxy group’s reactivity necessitates careful handling, contrasting with the inertness of amide derivatives like 1h or ’s compound .
  • Commercial Demand : The target compound’s availability in gram-scale quantities highlights its industrial relevance, whereas analogs like 1h/1i remain primarily academic intermediates .

Biological Activity

Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate (CAS No. 1009368-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C9_9H14_{14}ClNO4_4
  • Molecular Weight : 235.67 g/mol
  • CAS Number : 1009368-28-8
  • Storage Conditions : Store in a sealed container at -20°C .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential antimicrobial and anticancer properties. Preliminary studies suggest that this compound may interact with various biological targets, leading to significant cellular effects.

  • Target Interaction :
    • The compound is believed to inhibit specific enzymes or proteins involved in cell signaling pathways, which may lead to altered gene expression and cellular metabolism .
  • Biochemical Properties :
    • It has been shown to interact with lactate dehydrogenase A, an enzyme crucial for the glycolytic pathway, potentially leading to increased oxygen consumption and a shift from glycolysis to oxidative phosphorylation .
  • Pharmacokinetics :
    • The compound exhibits high gastrointestinal absorption and the ability to cross the blood-brain barrier, suggesting its potential use in treating neurological conditions alongside its anticancer properties .

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Pseudomonas aeruginosa512

These results indicate that the compound exhibits moderate antibacterial activity against these strains .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including human pancreatic cancer cells. The compound's mechanism appears to involve the disruption of cellular signaling pathways essential for tumor growth.

Cancer Cell LineIC50_{50} (µM)
Patu8988 (pancreatic)15
ECA109 (esophageal)20
SGC7901 (gastric)25

The IC50_{50} values suggest that the compound has significant cytotoxic effects on these cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.